

2-Ethoxyethyl methacrylate chemical properties and structure

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Compound of Interest

Compound Name: 2-Ethoxyethyl methacrylate

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An In-depth Technical Guide to **2-Ethoxyethyl Methacrylate**: Chemical Properties, Structure, and Experimental Protocols

Introduction

2-Ethoxyethyl methacrylate (2-EOEMA) is a methacrylate ester monomer utilized in the synthesis of various polymers.[1][2] Its chemical structure, featuring both an ether and an ester group, imparts specific properties to the resulting polymers, such as flexibility and improved processability.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structure, and key experimental protocols related to **2-Ethoxyethyl methacrylate** for researchers, scientists, and professionals in drug development and material science.

Chemical Structure

The structure of **2-Ethoxyethyl methacrylate** consists of a methacrylate group linked to an ethoxyethyl group. Its IUPAC name is 2-ethoxyethyl 2-methylprop-2-enoate.[3]

Caption: Chemical structure of **2-Ethoxyethyl methacrylate** (C₈H₁₄O₃).

Core Chemical and Physical Properties

The fundamental properties of **2-Ethoxyethyl methacrylate** are summarized in the table below. These data are critical for handling, storage, and application in various chemical

processes.

Property	Value	Reference(s)
Molecular Formula	C8H14O3	[3][4][5][6][7]
Molecular Weight	158.19 g/mol	[3][4][6][7][8]
Appearance	Colorless liquid	[3][4]
Density	0.96 - 0.964 g/cm ³ at 20-25 °C	[4][5]
Boiling Point	>185 °C (decomposition)[4], 91-93 °C / 35 mmHg	[4][5]
Water Solubility	17.05 g/L at 20 °C	[4]
Refractive Index (n _{20/D})	1.429	[5]
Vapor Pressure	9.6 Pa at 20 °C	[4]
Log Kow (Octanol/Water Partition Coefficient)	1.8 at 23 °C	[4][5]
Autoignition Temperature	209 °C	[5]
CAS Number	2370-63-0	[4][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of **2-Ethoxyethyl methacrylate** are crucial for its application in research and development.

Synthesis Protocols

1. Synthesis via Transesterification (Reactive Distillation)

This method involves the reaction of methyl methacrylate with ethoxyethanol.[9]

- Reactants: Methyl methacrylate, ethoxyethanol.
- Catalyst: Sodium carbonate.[9]

- Polymerization Inhibitor: Tetramethyl piperidine nitrogen oxygen free radical tris phosphite.[9]
- Procedure:
 - Charge a reactor with 1390g of methyl methacrylate and 500g of ethoxyethanol.[9]
 - Add 18.9g of sodium carbonate as the catalyst and 1.89g of the polymerization inhibitor.[9]
 - Employ a reactive distillation ester interchange process.
 - Following the reaction, distill the product mixture under reduced pressure to remove excess methyl methacrylate.[9]
 - Subsequently, remove the catalyst and inhibitor to obtain the final **2-Ethoxyethyl methacrylate** product.[9]

2. Synthesis from Methacryloyl Chloride and Ethoxyethanol

This is a two-step classical synthesis approach.[5]

- Reactants: Methacrylic acid, phosphorus trichloride, ethoxyethanol.[5]
- Catalyst: Tin tetrachloride (for the first step).[5]
- Procedure:
 - Conduct an acylation reaction between methacrylic acid and phosphorus trichloride using tin tetrachloride as a catalyst to produce methacryloyl chloride.[5]
 - React the resulting methacryloyl chloride with ethoxyethanol to yield **2-Ethoxyethyl methacrylate**.[5]

Polymerization Protocols

1. Free Radical Copolymerization with Acrylic Acid (AA)

This protocol describes the synthesis of a copolymer of acrylic acid and **2-Ethoxyethyl methacrylate**.[1]

- Monomers: Acrylic Acid (AA), **2-Ethoxyethyl methacrylate** (2-EOEMA).
- Initiator: Benzoyl peroxide (BPO).[1]
- Solvent: Acetone.[1]
- Procedure:
 - Purify the initiator, benzoyl peroxide, by recrystallization from a chloroform-methanol mixture and dry under a high vacuum.[1]
 - In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, combine the monomers (e.g., 1:1 molar ratio of AA and 2-EOEMA), acetone (70% by volume), and benzoyl peroxide (0.5 wt%).[1]
 - Immerse the flask in an oil bath maintained at 60 °C.
 - Conduct the reaction under a nitrogen atmosphere to prevent oxygen inhibition.[1]
 - Allow the copolymerization to proceed for 7-8 hours to reach a monomer conversion of approximately 15%.[1]
 - Terminate the polymerization by cooling the reaction mixture to room temperature.[1]
 - Precipitate the resulting viscous copolymer product in excess diethyl ether to remove unreacted monomers.[1]
 - Collect the precipitated copolymer by filtration and dry it under a vacuum at 40 °C until a constant weight is achieved.[1]

2. Free Radical Copolymerization with Methyl Methacrylate (MMA)

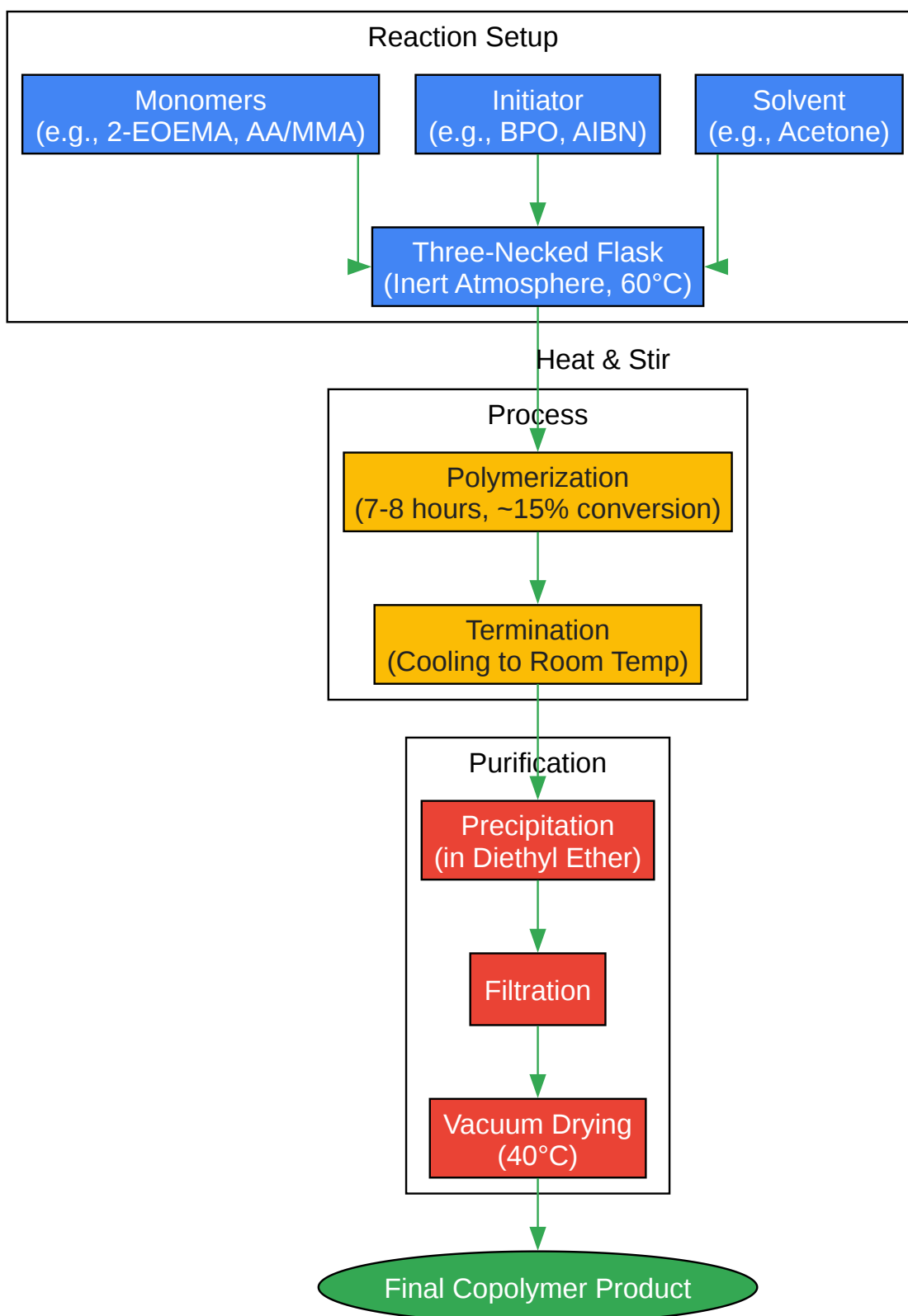
This method details the copolymerization of 2-EOEMA with methyl methacrylate.[2][10]

- Monomers: Methyl Methacrylate (MMA), **2-Ethoxyethyl methacrylate** (2-EOEMA).
- Initiator: 2,2'-Azo-bis-isobutyronitrile (AIBN).[2][10]

- Solvent: 1,4-dioxane.[2][10]
- Procedure:
 - Wash both MMA and 2-EOEMA monomers with a 5% aqueous NaOH solution, followed by water. Dry them over anhydrous CaCl_2 . [2][10]
 - In a 250 mL three-necked round-bottom flask, place calculated amounts of 2-EOEMA, MMA, 1,4-dioxane, and 0.5% AIBN for the desired monomer composition. [2]
 - Place the flask in an oil bath at 60°C with continuous stirring under an inert nitrogen atmosphere. [2]
 - Allow the reaction to proceed to a conversion of less than 15%. [2]
 - Stop the polymerization by cooling the reaction mixture to room temperature. [2]

Logical Workflows

The process of free radical polymerization is a fundamental application of **2-Ethoxyethyl methacrylate**. The following diagram illustrates a generalized workflow for this process.



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Caption: Workflow for free radical copolymerization of **2-Ethoxyethyl methacrylate**.

Applications and Safety

2-Ethoxyethyl methacrylate is primarily used as a monomer for synthesizing polymers with applications in various fields. It has been historically used in nail enhancement products.[4] Polymers derived from it are explored for biomedical applications, such as in drug delivery and as film-forming substrates for medical use, due to their flexibility and biocompatibility.[1][5]

Safety and Handling:

- **2-Ethoxyethyl methacrylate** is considered a hazardous substance that can cause skin, eye, and respiratory system irritation.[5][11][12]
- It is combustible and poses a slight fire hazard when exposed to heat or flame.[11]
- Due to its sensitizing potential, skin contact should be avoided.[3]
- Proper personal protective equipment, including gloves and eye protection, should be worn when handling.[11][12]
- Work should be conducted in a well-ventilated area.[11]
- For storage, it is recommended to keep containers sealed in a cool, dry, well-ventilated area, away from ignition sources.[5][11] The monomer is often stabilized with an inhibitor like hydroquinone to prevent spontaneous polymerization.[5][8]

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